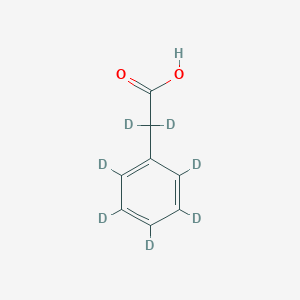

Phenylacetic-d7 acid

Descripción general

Descripción

Phenylacetic-d7 acid is a deuterated derivative of phenylacetic acid, where seven hydrogen atoms are replaced by deuterium atoms. Its chemical formula is C6D5CD2CO2H, and it has a molecular weight of 143.19 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenylacetic-d7 acid can be synthesized through several methods. One common approach involves the deuteration of phenylacetic acid. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of deuterated water (D2O) and deuterated catalysts to achieve high isotopic purity. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .

Análisis De Reacciones Químicas

Decarboxylation Reactions

Deuterium substitution significantly impacts decarboxylation pathways:

Non-Enzymatic Decarboxylation

Phenylacetic-d7 acid undergoes ketonic decarboxylation to form deuterated toluene (C₆D₅CD₃) under acidic conditions. The reaction proceeds via a six-membered cyclic transition state, with deuterium at the methylene position reducing the reaction rate due to C-D bond strength (KIE ≈ 6–10) :

Enzymatic Decarboxylation (PhdB)

Phenylacetate decarboxylase (PhdB), a glycyl-radical enzyme, abstracts a hydrogen/deuterium atom from the methylene carbon during catalysis. Computational studies using density functional theory (DFT) suggest that deuterium substitution increases the activation energy barrier by ~2–3 kcal/mol compared to protiated phenylacetic acid .

Key Findings:

-

Mutagenesis Studies : Y691F and H327A mutants of PhdB show <12% residual activity with phenylacetic acid, implicating Tyr691 as a critical proton donor .

-

Substrate Inhibition : α,α-Difluorophenylacetate competitively inhibits PhdB (Kᵢ = 0.8 mM), suggesting steric/electronic effects from substituents at the methylene position .

Kinetic Isotope Effects (KIE)

Deuterium substitution alters reaction dynamics in key pathways:

| Reaction Type | KIE (k_H/k_D) | Experimental Conditions | Source |

|---|---|---|---|

| Non-enzymatic decarboxylation | 6.2 ± 0.5 | Acidic aqueous solution, 80°C | |

| PhdB-catalyzed decarboxylation | 8.1 ± 1.2 | pH 7.4, 37°C |

Enzymatic and Microbial Interactions

In Pseudomonas putida CA-3, this compound uptake is mediated by the σ⁵⁴-dependent permease PaaL. Disruption of the rpoN gene (encoding σ⁵⁴) abolishes uptake, highlighting the regulatory role of σ⁵⁴ in substrate transport .

Proposed Catabolic Pathway:

-

Uptake : PaaL facilitates active transport of this compound into the cell.

-

Activation : Conversion to phenylacetyl-d7-CoA via ligase (PACoA activity = 1.8–2.0 nmol·min⁻¹·mg⁻¹) .

-

Degradation : β-oxidation yields deuterated intermediates (e.g., benzoyl-d5-CoA).

Computational Insights

DFT calculations reveal that deuterium substitution stabilizes transition states in decarboxylation by 1–2 kcal/mol compared to protiated analogs, consistent with observed KIE values .

Aplicaciones Científicas De Investigación

Metabolic Studies

Phenylacetic-d7 Acid in Metabolic Pathways:

this compound is utilized in metabolic studies to trace pathways involving phenylacetate metabolism. Its deuterated nature allows for precise tracking in complex biological systems, enabling researchers to investigate the dynamics of phenylacetate utilization in microbial metabolism.

- Case Study: Pseudomonas putida

A study highlighted the role of the paaL gene, which encodes a phenylacetate permease essential for phenylacetic acid uptake in Pseudomonas putida. The introduction of this compound facilitated the understanding of regulatory mechanisms controlling its catabolism, revealing insights into σ54-dependent transcriptional activation involved in its uptake .

Environmental Monitoring

Use in Environmental Science:

this compound serves as a tracer in environmental monitoring to study the degradation of pollutants. By employing this compound, researchers can assess the efficacy of microbial degradation processes in contaminated environments.

- Case Study: Styrene Degradation

Research indicated that Pseudomonas species utilize phenylacetic acid as an intermediate in styrene degradation pathways. The introduction of this compound enabled the identification of metabolic intermediates and provided insights into the microbial community's role in bioremediation efforts .

Analytical Chemistry

Applications in Analytical Techniques:

The unique isotopic signature of this compound makes it an excellent candidate for use in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods benefit from the distinct mass shifts associated with deuterated compounds, enhancing sensitivity and specificity.

- Data Table: Comparison of Detection Methods

| Method | Advantages | Limitations |

|---|---|---|

| NMR | High resolution; non-destructive | Requires large sample amounts |

| Mass Spectrometry | High sensitivity; quantification possible | Ionization may vary with different compounds |

Pharmaceutical Research

Role in Drug Development:

this compound is also significant in pharmaceutical research, particularly in drug metabolism studies. Its use allows for the assessment of drug interactions and metabolic pathways involving phenylacetate derivatives.

- Case Study: Drug Metabolism

In studies assessing the metabolism of certain pharmaceuticals, this compound was used to trace metabolic pathways and identify potential metabolites. This application has implications for understanding drug efficacy and safety profiles .

Synthesis and Chemical Research

Chemical Synthesis Applications:

The compound is employed as a starting material or intermediate in various chemical syntheses, particularly in creating other deuterated compounds for research purposes.

Mecanismo De Acción

The mechanism of action of phenylacetic-d7 acid involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound through various reactions and pathways. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparación Con Compuestos Similares

Phenylacetic-d7 acid is unique due to its high deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

Phenylacetic acid: The non-deuterated form, commonly used in organic synthesis.

Phenyl-d5-acetic acid: Contains five deuterium atoms.

Phenylacetic acid-α,α-d2: Contains two deuterium atoms at the alpha position

This compound’s high deuterium content makes it particularly useful in studies requiring precise isotopic labeling.

Actividad Biológica

Phenylacetic-d7 acid, a deuterated form of phenylacetic acid, is a compound with significant biological relevance, particularly in metabolic studies and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The structure includes a phenyl group attached to an acetic acid moiety. Its unique isotopic labeling makes it valuable in tracing studies within biological systems.

The primary biological activity of phenylacetic acid derivatives, including this compound, is attributed to their role in metabolic pathways. They are known to participate in the detoxification processes in the liver and can influence the urea cycle, particularly in patients with hyperammonemia. The mechanism involves the conversion of ammonia into less toxic substances that can be excreted from the body.

Pharmacological Applications

Phenylacetic acid is clinically used as an adjunct therapy for acute hyperammonemia and associated encephalopathy. It acts by providing an alternative pathway for nitrogen disposal in individuals with deficiencies in urea cycle enzymes. This therapeutic use underscores its importance in clinical settings, especially for patients with specific metabolic disorders .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Hyperammonemia Treatment

A study examined the efficacy of phenylacetic acid in treating hyperammonemia in pediatric patients. Results indicated a significant reduction in blood ammonia levels when administered alongside benzoic acid, demonstrating its effectiveness as part of combination therapy .

Case Study 2: Metabolic Pathway Analysis

Research utilizing this compound as a tracer revealed insights into its metabolic pathways. The incorporation of deuterium allowed researchers to track its conversion and utilization in various tissues, highlighting its role in fatty acid metabolism and detoxification processes .

Toxicological Profile

The toxicity of this compound has been assessed through various studies. The acute oral LD50 in rats is reported to be greater than 5000 mg/kg, indicating a relatively low toxicity profile under controlled conditions . However, further investigations are necessary to fully understand its long-term effects and potential interactions with other compounds.

Propiedades

IUPAC Name |

2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480052 | |

| Record name | Phenylacetic-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65538-27-4 | |

| Record name | Phenylacetic-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65538-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.